molecular formula C7H7N3 B076791 2,5-Diaminobenzonitrile CAS No. 14346-13-5

2,5-Diaminobenzonitrile

Cat. No. B076791
CAS RN: 14346-13-5
M. Wt: 133.15 g/mol
InChI Key: YVXLBNXZXSWLIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-diaminobenzonitrile derivatives involves various chemical processes, including the reduction of dinitro compounds or the direct amination of corresponding nitriles. The synthesis methods aim to achieve high yield and purity of the product while minimizing environmental impact. For instance, the indirect electroreduction method has been employed for synthesizing 4-Chloro-3,5-diaminobenzonitrile, showcasing a technique that could be adapted for 2,5-diaminobenzonitrile under similar conditions (Guo-gang, 2009).

Scientific Research Applications

  • Corrosion Inhibition : 3,4-Diaminobenzonitrile has been studied for its efficiency in inhibiting steel corrosion. Techniques like electrochemical impedance spectroscopy and potentiodynamic measurements were used to assess this. The research concluded that the presence of the inhibitor significantly impacts the corrosion rate and resistance against charge transfer processes (Sığırcık, Tüken, & Erbil, 2016).

  • Synthesis of Chemical Compounds : 4-Chloro-3,5-diaminobenzonitrile was prepared using indirect electrochemistry reduction. This study optimized the reaction conditions and achieved an average yield of 88.1% (Yang Guo-gang, 2009).

  • Properties of Polycyanamides : The thermal, mechanical, and dielectric properties of polycyanamides prepared by polycondensation of 2,4- or 2,5-diaminobenzonitrile with dichlorides of aromatic dicarboxylic acids were studied. The research also explored the isomerization cyclization of polycyanamides to other compounds (Barashkov, Teleshov, Pravednikov, & Shalygin, 1977).

  • FT-IR and FT-Raman Spectroscopy Studies : The molecular structure and spectroscopic properties of 2,5-dichlorobenzonitrile were analyzed using FT-IR and FT-Raman spectroscopy. This study provided insights into the molecular geometry, vibrational wavenumbers, and thermodynamic parameters (Alcolea Palafox et al., 2015).

  • Biofield Treatment on 2-Chlorobenzonitrile : An investigation was conducted on the impact of biofield treatment on the physical, thermal, and spectroscopic properties of 2-chlorobenzonitrile. The study observed significant changes in the properties of the treated sample compared to the control (Trivedi et al., 2015).

  • Synthesis and Fluorescent Properties of Dyes : The synthesis and properties of 2,5-diamino-3,6-dicyanopyrazine dyes were examined. The study focused on the correlation between chemical structures and absorption, fluorescent properties, and fluorescence quantum yield (Shirai et al., 1998).

properties

IUPAC Name

2,5-diaminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXLBNXZXSWLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545810
Record name 2,5-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminobenzonitrile

CAS RN

14346-13-5
Record name 2,5-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 80 grams (0.356 mole) of stannous chloride dihydrate in 200 ml. of concentrated hydrochloric acid is added in portions over the course of about 5 minutes, 16.314 grams (0.1 mole) of 5-nitroanthranilonitrile. Water cooling is used and the internal temperature rises to about 50°. Stirring is continued for 4 hours and the mixture is allowed to stand overnight. The reaction mixture is cooled to 5° in an ice-bath and a cold 50% solution of sodium hydroxide added until the mixture is strongly basic. The mixture is extracted with methylene chloride. The methylene chloride extracts are washed with water and the solvent removed by distillation. There is obtained 11.51 grams (86.5%) of material melting at 85°-87°. Recrystallization from benzene-skellysolve B gives material melting at 86°-7°. The infrared spectrum is in agreement.
[Compound]
Name
stannous chloride dihydrate
Quantity
80 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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16.314 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
86.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
NN Barashkov, EN Teleshov, AN Pravednikov… - Polymer Science …, 1977 - Elsevier
A study has been made of the thermal, mechanical and dielectric properties of polycyanamides prepared by polycondensation of 2,4- or 2,5-diaminobenzonitrile with dichlorides of …
Number of citations: 6 www.sciencedirect.com
P Duan, DY Lin, WT Yang, XJ Huang, AH Sun, QH Pan - Rare Metals, 2022 - Springer
Covalent organic frameworks (COFs) have broad application prospects in adsorption and separation. Yet, as COFs are generally in powder form, their superior performance at the …
Number of citations: 11 link.springer.com
NN Barashkov, VP Yevstaf'ev, EN Teleshov… - Polymer Science …, 1978 - Elsevier
Polycyano-ureas containing imide units have been synthesized by polycondensation of N,N′-bis-(o-amidocyanophenyl) di-imides with 4,4′-diphenylmethanediisocyanate. The …
Number of citations: 2 www.sciencedirect.com
Q Sun, B Aguila, LD Earl, CW Abney… - Advanced …, 2018 - Wiley Online Library
The potential consequences of nuclear events and the complexity of nuclear waste management motivate the development of selective solid‐phase sorbents to provide enhanced …
Number of citations: 439 onlinelibrary.wiley.com
S Kim, EM Pearce, TK Kwei - Polymers for Advanced …, 1990 - Wiley Online Library
Various aramids having a cyano group on the diamine ring were synthesized. Aramids containing a cyano group ortho to the amide bond underwent thermal degradation via a two step …
Number of citations: 11 onlinelibrary.wiley.com
EM Pearce… - 1980 - apps.dtic.mil
Research was conducted on high char forming polymers systems. Work has established two principles for high char formation at elevated temperatures the formation of thermally stable …
Number of citations: 2 apps.dtic.mil
S Ma - 2018 - osti.gov
The long-term use of nuclear power for energy applications relies on the secure and economical supply of nuclear fuel. Among various natural sources of uranium for use in nuclear …
Number of citations: 2 www.osti.gov
L Wang, L Zhang, B Lin, Y Zheng, J Chen, Y Zheng… - Small, 2021 - Wiley Online Library
2D covalent organic frameworks (COFs) are drawing intense attention in heterogenous photocatalysis due to their porous, crystalline, and tailor‐made structures. For highly efficient …
Number of citations: 37 onlinelibrary.wiley.com
W He, Z Qiu, Q Sun, Z Li, Z Chen, L Hu… - Separation and Purification …, 2023 - Elsevier
Constructing desirable morphology has been demonstrated to be an effective strategy for enhancing the capabilities of the covalent organic frameworks (COFs) for the processing of …
Number of citations: 0 www.sciencedirect.com
AY Shaulov, MA Lyapunova - Polymer Science USSR, 1977 - Elsevier
The intermolecular spin exchange rate constants and the rotational diffusion correlation times have been measured for spin labels (side groups of poly(glycidyl methacrylate)) in …
Number of citations: 2 www.sciencedirect.com

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